2-Acetylpyridine, also known as fema 3251, belongs to the class of organic compounds known as aryl alkyl ketones. These are ketones have the generic structure RC(=O)R', where R = aryl group and R'=alkyl group. 2-Acetylpyridine is soluble (in water) and a very weakly acidic compound (based on its pKa). Within the cell, 2-acetylpyridine is primarily located in the cytoplasm. 2-Acetylpyridine is a chip, corn, and fatty tasting compound that can be found in a number of food items such as cereals and cereal products, nuts, kohlrabi, and cocoa and cocoa products. This makes 2-acetylpyridine a potential biomarker for the consumption of these food products.
2-Acetylpyridine
CAS No.: 1122-62-9
Cat. No.: VC21109771
Molecular Formula: C7H7NO
Molecular Weight: 121.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1122-62-9 |
|---|---|
| Molecular Formula | C7H7NO |
| Molecular Weight | 121.14 g/mol |
| IUPAC Name | 1-pyridin-2-ylethanone |
| Standard InChI | InChI=1S/C7H7NO/c1-6(9)7-4-2-3-5-8-7/h2-5H,1H3 |
| Standard InChI Key | AJKVQEKCUACUMD-UHFFFAOYSA-N |
| SMILES | CC(=O)C1=CC=CC=N1 |
| Canonical SMILES | CC(=O)C1=CC=CC=N1 |
| Boiling Point | 192.0 °C |
Introduction
Chemical Identity and Structure
2-Acetylpyridine belongs to the class of organic compounds known as aryl alkyl ketones, featuring a ketone functional group attached to a pyridine ring . Its structure consists of an acetyl group linked to the carbon at position 2 of the pyridine ring, creating a molecule with both aromatic and carbonyl properties.
Basic Identification
| Parameter | Information |
|---|---|
| CAS Registry Number | 1122-62-9 |
| Chemical Name | Ethanone, 1-(2-pyridinyl)- |
| Common Synonyms | 2-Acetylpyridine, α-acetylpyridine, 2-acetopyridine, 2-pyridyl methyl ketone |
| Molecular Formula | C₇H₇NO |
| Molecular Weight | 121.14 g/mol |
| Structural Class | Pyridyl ketone |
The compound represents a significant member of the pyridine derivatives family, which finds extensive applications in various scientific and industrial contexts .
Physical and Chemical Properties
2-Acetylpyridine possesses distinctive physical and chemical characteristics that determine its behavior in various applications:
| Property | Value |
|---|---|
| Physical Description | Volatile liquid with heavy, oily, fatty, popcorn-like aroma |
| Melting/Freezing Point | 8-10°C / 10.7°C |
| Boiling Point | 188-192.3°C |
| Density | 1.077-1.08 g/cm³ at 25°C |
| Water Solubility | 18.2 g/100g at 25°C (170 g/L) |
| Other Solubility | Soluble in alcohol, ether, and acetate; slightly soluble in carbon tetrachloride |
| Flash Point | 164°F |
| pH | 7 (100g/l, H₂O, 20°C) |
| Log P | 0.85 |
The compound exhibits good water solubility while maintaining solubility in various organic solvents, making it versatile for different chemical applications . Its distinctive popcorn-like aroma contributes to its value in the food flavoring industry.
Production and Synthesis Methods
The production of 2-acetylpyridine employs several methodologies depending on the scale and purpose of synthesis.
Industrial Production
Industrial-scale production primarily utilizes catalytic air oxidation of 2-ethylpyridine in the liquid phase . This method provides an efficient route to commercial quantities of the compound.
Laboratory Synthesis Approaches
Alternative synthetic pathways described in the literature include:
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Grignard reaction of 2-cyanopyridine with organolithium (CH₃Li) or alkylmagnesium halide (CH₃MgI)
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Oxidation of ethylpyridine using tert-butylhydroperoxide and a chromium-zinc catalyst system
These methods provide flexibility for researchers requiring different scales or specific purity levels of the compound.
| Supplier | Typical Purity |
|---|---|
| Aldrich Chemical Co. | 98 to >99% |
| Alfa ÆSAR | 98 to >99% |
| Fluka Chemical Corp. | 98 to >99% |
| Lancaster Synthesis, Inc. | 98 to >99% |
| Reilly Industries, Inc. | 98 to >99% |
The high purity commercially available makes this compound suitable for research applications, food flavoring, and pharmaceutical synthesis without extensive purification .
Applications and Uses
2-Acetylpyridine serves multiple functions across diverse industries due to its unique chemical properties and aroma profile.
Food Industry Applications
In the food sector, 2-acetylpyridine functions as:
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A food additive and flavor enhancer
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A flavoring agent imparting roasted, popcorn-like notes
Its distinctive organoleptic properties make it particularly valuable in creating savory and roasted flavor profiles in processed foods.
Chemical and Pharmaceutical Applications
Beyond food applications, 2-acetylpyridine serves as:
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A chemical intermediate in organic synthesis
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A precursor in pharmaceutical manufacturing
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A component in agricultural chemical production
The compound's reactivity profile, particularly in typical methyl ketone reactions including additions to the carbonyl group and condensations at the methyl position, makes it valuable in creating more complex chemical structures .
Biological and Toxicological Properties
Research into the biological and toxicological properties of 2-acetylpyridine provides important information regarding its safety profile and potential biological applications.
Mutagenicity Studies
The National Toxicology Program has evaluated 2-acetylpyridine's mutagenic potential with the following results:
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Negative in the Ames Salmonella typhimurium assay with and without metabolic activation
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Weak positive response in the mouse lymphoma (ML) assay at the highest dose tested with metabolic activation
These findings suggest a generally low mutagenic potential, though further testing would provide a more comprehensive profile.
Teratogenicity Assessment
Studies in chicken embryo models have demonstrated:
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Very low teratogenicity when administered alone, as measured by beak deformities
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A synergistic effect in combination with ethionine, specifically for muscular hypoplasia
These findings highlight the importance of considering potential interaction effects when evaluating chemical safety.
Antimicrobial Applications
Complexes involving 2-acetylpyridine derivatives have demonstrated antimicrobial properties:
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Moderate inhibition against Methicillin-resistant Staphylococcus aureus (MRSA)
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Activity against Acinetobacter baumannii and Pseudomonas aeruginosa
This antimicrobial potential represents an area for further research and development.
Structure-Activity Relationships and Chemical Reactivity
Understanding how 2-acetylpyridine's structure relates to its reactivity and biological activity provides insights into its applications and safety profile.
Reactivity Profile
2-Acetylpyridine demonstrates reactivity characteristic of methyl ketones, including:
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Additions to the carbonyl group
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Condensation reactions at the methyl position
This reactivity profile makes it particularly useful in organic synthesis applications.
Structural Analogs
Several compounds structurally similar to 2-acetylpyridine have been studied for comparative biological effects:
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3-Acetylpyridine and 4-Acetylpyridine (positional isomers)
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2-Acetylpyrrole (heterocyclic analog)
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Acetophenone (phenyl analog)
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Acetylpyrazine and Methyl(2-pyridyl)carbinol (related structures)
Comparative studies of these analogs help establish structure-activity relationships that inform both safety assessments and application development.
Research Applications in Coordination Chemistry
2-Acetylpyridine demonstrates significant utility in coordination chemistry, particularly in the synthesis of metal complexes.
Schiff Base Complexes
When reacted with appropriate amines, 2-acetylpyridine forms Schiff bases that can coordinate with metal ions:
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N,N',N"-donor Schiff base ligands from reactions with N,N'-dimethylethylenediamine
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These complexes show interesting biological properties including anticancer and antimicrobial activities
Such complexes expand the potential applications of 2-acetylpyridine derivatives beyond their direct use as flavor compounds or chemical intermediates.
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